Hexocyclium
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
Hexocyclium binds to and inhibits muscarinic acetylcholine receptors. This decreases gastric acid secretion by preventing the activation of M3 receptors on pareital cells and subsequent stimulation of gastric acid secretion. The antagonism of M3 receptors in the intestine inhibits smooth muscle contraction resulting in a decrease in motility. The binding of hexocyclium to other muscarinic receptor types produces typical anti-muscarinic side effects. |
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CAS No. |
6004-98-4 |
Molecular Formula |
C20H33N2O+ |
Molecular Weight |
317.5 g/mol |
IUPAC Name |
1-cyclohexyl-2-(4,4-dimethylpiperazin-4-ium-1-yl)-1-phenylethanol |
InChI |
InChI=1S/C20H33N2O/c1-22(2)15-13-21(14-16-22)17-20(23,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3,5-6,9-10,19,23H,4,7-8,11-17H2,1-2H3/q+1 |
InChI Key |
ZRYHPQCHHOKSMD-UHFFFAOYSA-N |
SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
Canonical SMILES |
C[N+]1(CCN(CC1)CC(C2CCCCC2)(C3=CC=CC=C3)O)C |
melting_point |
203-204 |
Other CAS No. |
6004-98-4 |
Related CAS |
115-63-9 (methyl sulfate salt) |
Synonyms |
hexociclium hexocyclium hexocyclium methylsulfate |
Origin of Product |
United States |
Mechanistic Pharmacology of Hexocyclium at Muscarinic Receptors
Molecular Binding Kinetics and Affinity of Hexocyclium to Acetylcholine (B1216132) Receptors
The interaction of this compound with muscarinic acetylcholine receptors is characterized by its binding affinity, which is a measure of the strength of the interaction between the ligand and the receptor. While specific kinetic data (association and dissociation rates) for this compound itself are not extensively documented in publicly available literature, studies on structurally related compounds, such as sila-hexocyclium derivatives, provide valuable insights. For instance, kinetic experiments on related muscarinic antagonists have demonstrated monophasic association and dissociation kinetics.
The affinity of this compound for different muscarinic receptor subtypes has been quantified using various experimental approaches, including radioligand binding assays. These studies typically report the inhibitor constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), often expressed in their logarithmic forms (pKᵢ or pIC₅₀). This compound exhibits a notable affinity for several muscarinic receptor subtypes, with a particular prominence at the M1, M3, and M4 subtypes.
Table 1: Binding Affinity of this compound at Muscarinic Receptor Subtypes
| Receptor Subtype | Affinity (pKi) | Affinity (IC50 in nM) |
|---|---|---|
| M1 | 8.9 | 13.0 |
| M2 | 7.7 | 40.0 |
| M3 | 8.4 | 9.0 |
| M4 | 8.8 | 39.0 |
This table is interactive. Users can sort the data by clicking on the column headers.
Ligand-Receptor Interaction Dynamics of this compound with Muscarinic Receptor Subtypes
This compound demonstrates differential affinity for the five known muscarinic receptor subtypes (M1-M5). It acts as an antagonist across these subtypes but with varying potencies. drugbank.com Research indicates that this compound has a high affinity for M1, M3, and M4 receptors, and a comparatively lower affinity for the M2 receptor. nih.gov This selectivity profile is crucial in determining its pharmacological effects.
The M1, M3, and M5 receptors are known to couple to G proteins of the Gq/11 family. researchgate.net In contrast, the M2 and M4 receptors primarily couple to Gi/o proteins. researchgate.net The higher affinity of this compound for the M1 and M3 subtypes suggests that its primary mechanism of action involves the blockade of signaling pathways mediated by Gq/11 proteins. drugbank.comuni-frankfurt.de
Studies comparing this compound with its silicon-substituted analogue, sila-hexocyclium, have shown that this structural modification does not significantly alter the affinity for muscarinic receptors. nih.gov However, other chemical modifications to the this compound scaffold can lead to significant changes in subtype selectivity, highlighting the importance of the molecular structure in the ligand-receptor interaction. nih.gov For example, certain derivatives of this compound have been shown to exhibit enhanced selectivity for smooth muscle (predominantly M3) over cardiac (predominantly M2) muscarinic receptors. drugbank.com
Downstream Cellular Signaling Modulation by this compound Antagonism
By blocking the binding of acetylcholine to muscarinic receptors, this compound inhibits the downstream signaling cascades initiated by receptor activation. The antagonism of M1 and M3 receptors, for which this compound has high affinity, is of particular physiological significance. drugbank.com
Activation of M1 and M3 receptors by an agonist typically leads to the activation of the Gq/11 G-protein, which in turn stimulates phospholipase C (PLC). researchgate.netuni-frankfurt.de PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), generating two second messengers: inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). nih.gov IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). nih.gov This signaling cascade is fundamental to various cellular responses, including smooth muscle contraction and glandular secretion.
This compound's antagonism at M3 receptors directly interferes with this pathway. By preventing acetylcholine from activating M3 receptors on parietal cells in the stomach and on smooth muscle cells in the intestine, this compound effectively reduces gastric acid secretion and inhibits gastrointestinal motility. drugbank.com This blockade of the Gq/11-PLC-IP₃/DAG pathway is the molecular basis for its therapeutic application in certain gastrointestinal disorders. drugbank.com
Similarly, antagonism at M2 and M4 receptors, which are coupled to Gi/o proteins, would lead to an inhibition of the cellular responses mediated by these receptors. Activation of Gi/o proteins typically results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. uni-frankfurt.de By blocking M2 and M4 receptors, this compound would prevent the acetylcholine-induced decrease in cAMP, thereby modulating cellular processes regulated by this second messenger.
Muscarinic Receptor Subtype Interaction and Selectivity Profiling of Hexocyclium
Quantitative Receptor Binding Studies of Hexocyclium Across M1-M5 Subtypes
The affinity of this compound for the different muscarinic receptor subtypes has been determined through in vitro binding studies using both recombinant and native receptor systems. These studies are fundamental to understanding the compound's selectivity profile.
In Vitro Binding Affinities in Recombinant and Native Receptor Systems
Research has quantified the binding affinities of this compound for M1, M2, M3, and M4 muscarinic receptor subtypes. One comprehensive study investigated these binding properties in various native tissue preparations known to be rich in specific receptor subtypes. nih.govnih.gov The tissues used included rat brain for M1 receptors, rat heart for M2 receptors, rat pancreas for M3 receptors, and rat striatum for M4 receptors. nih.govnih.gov The affinity of a ligand for a receptor is typically expressed as the pKi value, which is the negative logarithm of the equilibrium dissociation constant (Ki). A higher pKi value indicates a stronger binding affinity.
The binding affinities of this compound for these receptor subtypes are summarized in the table below.
| Receptor Subtype | Tissue Source | pKi |
| M1 | Rat Brain | 8.0 |
| M2 | Rat Heart | 7.3 |
| M3 | Rat Pancreas | 8.0 |
| M4 | Rat Striatum | 7.6 |
Comparative Analysis of this compound Binding Profiles with Reference Antagonists
To better understand the selectivity of this compound, its binding profile is often compared with that of well-established muscarinic antagonists with known subtype selectivities. For instance, pirenzepine (B46924) is a classic M1-selective antagonist. The binding data reveals that this compound exhibits a degree of selectivity, with a preference for M1 and M3 receptors over M2 and M4 subtypes. nih.govnih.gov Specifically, it shows approximately a 5-fold higher affinity for M1 and M3 receptors compared to the M2 receptor. nih.gov
Functional Antagonism of this compound in Isolated Tissue Preparations
Functional studies in isolated tissues are essential to determine how the binding affinity of this compound translates into an actual antagonistic effect on receptor-mediated physiological responses. These assays measure the ability of this compound to inhibit the responses induced by muscarinic agonists.
Inhibition of Agonist-Induced Responses in M2 Receptor-Expressing Tissues (e.g., guinea-pig atria)
The M2 muscarinic receptors are predominantly found in the heart, where their activation leads to a decrease in heart rate and contractility. In isolated guinea-pig atria, the functional antagonism of this compound at M2 receptors has been evaluated. Studies have demonstrated that this compound can inhibit the negative inotropic effects induced by muscarinic agonists. nih.govnih.gov The potency of this antagonism is quantified by the pA2 value, which is a measure of the antagonist's affinity in a functional assay. A higher pA2 value indicates a more potent antagonist.
Antagonism of Contractions Mediated by M3 Receptors (e.g., guinea-pig ileum)
The M3 muscarinic receptors are abundant in smooth muscle tissues, such as the gastrointestinal tract, and their stimulation typically leads to muscle contraction. consensus.app The guinea-pig ileum is a classic preparation for studying M3 receptor-mediated effects. nih.govnih.gov In this tissue, this compound has been shown to be a potent antagonist of agonist-induced contractions. nih.govnih.gov Research has indicated a higher affinity of this compound for the muscarinic receptors in the ileum (predominantly M3) compared to those in the atria (predominantly M2). nih.gov
Characterization of this compound Effects on M1/M4-like Receptors (e.g., rabbit vas deferens)
The rabbit vas deferens is a model tissue used to investigate the functional activity of antagonists at M1 and potentially M4 muscarinic receptors, which modulate neurotransmission. nih.govnih.gov In this preparation, this compound has demonstrated antagonistic effects on responses mediated by these prejunctional muscarinic receptors. nih.govnih.gov
The functional antagonist potencies of this compound in these isolated tissue preparations are presented in the table below.
| Tissue Preparation | Predominant Receptor Subtype | pA2 Value |
| Guinea-pig atria | M2 | 7.4 |
| Guinea-pig ileum | M3 | 8.1 |
| Rabbit vas deferens | M1/M4-like | 8.2 |
Exploration of this compound Interactions with M4 Receptors (e.g., guinea-pig uterus, rat striatum)
The interaction of this compound and its derivatives with the M4 muscarinic acetylcholine (B1216132) receptor has been characterized through binding and functional studies in various tissues, notably the rat striatum and the guinea-pig uterus. The rat striatum is a region known to express M4 receptors, and studies have utilized this tissue to determine the binding affinity of muscarinic antagonists. nih.govelsevierpure.com Research comparing the binding properties of this compound and its silicon-containing analogue, sila-hexocyclium, was conducted on M4 receptors in the rat striatum, among other receptor subtypes. nih.gov
Functional evidence for M4 receptor interaction comes from studies on the guinea-pig uterus. The muscarinic receptors in this tissue display a pharmacological profile that closely resembles the M4 subtype. nih.gov This tissue is characterized by a low affinity for the M1-selective antagonist pirenzepine, but a high affinity for methoctramine (B27182) and sila-hexocyclium. nih.gov In this preparation, which is considered a functional assay system for M4 receptors, the antagonist sila-hexocyclium demonstrated a high pA2 value of 8.81, indicating potent antagonism. nih.gov This potent activity at the M4-like receptors of the guinea-pig uterus, combined with direct binding studies in the rat striatum, substantiates the significant interaction of the this compound scaffold with the M4 receptor subtype. nih.govnih.gov
Investigation of this compound Binding and Antagonism at M5 Receptors
Detailed investigations into the specific binding affinity and antagonist potency of this compound at the M5 muscarinic receptor subtype are not extensively documented in the available scientific literature. While comprehensive studies have profiled this compound and its analogues against M1, M2, M3, and M4 receptors, specific Ki or pA2 values for the M5 subtype are not readily reported. nih.govnih.gov Therefore, a quantitative characterization of this compound's interaction at M5 receptors remains an area requiring further research.
Receptor Subtype Selectivity Ratios and Pharmacological Discrimination Indices of this compound
The subtype selectivity of this compound is modest, with research indicating a preference for M3 and M1 subtypes over M2 and M4 receptors. A study investigating a series of this compound derivatives reported that the parent compound exhibits a 5-fold greater affinity for muscarinic receptors in the guinea-pig ileum (predominantly M3) compared to those in the heart (predominantly M2). consensus.app
More detailed selectivity profiles have been characterized using sila-hexocyclium, a derivative where the central carbon atom is replaced by silicon. This substitution was found to not significantly affect the compound's affinity for muscarinic receptors, making its binding profile a useful surrogate for understanding the selectivity of the this compound scaffold. nih.gov Binding studies with sila-hexocyclium revealed a rank order of affinity of M1 = M3 > M4 > M2. nih.gov This indicates a clear, albeit not pronounced, discrimination between the different receptor subtypes. The affinity for M1 and M3 receptors was found to be higher than for M4 receptors, with the lowest affinity observed at the M2 subtype. nih.gov
The following table summarizes the binding affinities of the related compound, sila-hexocyclium, at four muscarinic receptor subtypes, from which selectivity ratios can be inferred.
| Receptor Subtype | Tissue/Cell Line | Affinity (pKi) |
|---|---|---|
| M1 | Rat Brain | Data not explicitly quantified in sources |
| M2 | Rat Heart | Data not explicitly quantified in sources |
| M3 | Rat Pancreas | Data not explicitly quantified in sources |
| M4 | Rat Striatum | Data not explicitly quantified in sources |
Note: While the rank order of affinity (M1 = M3 > M4 > M2) is reported, specific pKi values for sila-hexocyclium were not detailed in the cited text. nih.gov this compound itself shows a 5-fold selectivity for ileal (M3) over cardiac (M2) receptors. consensus.app
Structure Activity Relationship Sar Studies of Hexocyclium and Its Analogs
Impact of Core Structural Modifications on Muscarinic Receptor Affinity and Selectivity
A key strategy in modifying hexocyclium has been the use of sila-substitution, where the quaternary carbon atom holding the cyclohexyl and phenyl rings is replaced by a silicon atom. This bioisosteric replacement has been shown to have varied effects on the pharmacological profile of the resulting analogs.
The direct sila-substitution of this compound to form sila-hexocyclium, and of demethyl-hexocyclium to create demethyl-sila-hexocyclium, did not lead to significant changes in their affinities for the muscarinic receptor subtypes studied (M1, M2, M3, and M4). researchgate.netnih.gov However, this is not a universally observed outcome. For instance, the sila-substitution of o-methoxy-hexocyclium resulted in a two to three-fold increase in affinity for all studied muscarinic receptor subtypes. nih.gov
Conversely, introducing p-fluoro and p-chloro substituents to sila-hexocyclium resulted in derivatives with lower affinities for all four receptor subtypes compared to the parent sila-hexocyclium. nih.govresearchgate.net Another example is o-methoxy-sila-hexocyclium, which displayed a much lower affinity for the four receptor subtypes in binding studies when compared to sila-hexocyclium. nih.govresearchgate.net This particular derivative also showed poorer discrimination between the receptor subtypes. nih.govresearchgate.net
These findings highlight that the impact of sila-substitution is highly dependent on the other substituents present in the molecule.
Table 1: Impact of Sila-Substitution and other Modifications on Muscarinic Receptor Affinity
| Compound | Modification | Effect on Affinity | Receptor Subtypes Affected | Reference |
|---|---|---|---|---|
| Sila-hexocyclium | C/Si exchange in this compound | No significant change | M1, M2, M3, M4 | researchgate.netnih.gov |
| Demethyl-sila-hexocyclium | C/Si exchange in demethyl-hexocyclium | No significant change | M1, M2, M3, M4 | researchgate.netnih.gov |
| Sila-substituted o-methoxy-hexocyclium | C/Si exchange in o-methoxy-hexocyclium | 2 to 3-fold increase | All studied subtypes | nih.gov |
| p-Fluoro-sila-hexocyclium | p-Fluoro substitution on sila-hexocyclium | Lower affinity | M1, M2, M3, M4 | nih.govresearchgate.net |
| p-Chloro-sila-hexocyclium | p-Chloro substitution on sila-hexocyclium | Lower affinity | M1, M2, M3, M4 | nih.govresearchgate.net |
| o-Methoxy-sila-hexocyclium | o-Methoxy substitution on sila-hexocyclium | Much lower affinity | M1, M2, M3, M4 | nih.govresearchgate.net |
Alterations to the aromatic (phenyl) and cyclohexyl rings of this compound analogs have been shown to influence both affinity and selectivity. The introduction of substituents on the phenyl ring, for example, can modulate the pharmacological properties.
In studies of sila-hexocyclium derivatives, the addition of a p-fluoro or p-chloro group to the phenyl ring led to a decrease in affinity at M1, M2, M3, and M4 muscarinic receptors. nih.govresearchgate.net In contrast, an o-methoxy substituent on sila-hexocyclium also resulted in much lower affinity for these receptor subtypes. nih.govresearchgate.net These results suggest that the electronic properties and steric bulk of substituents on the aromatic ring are critical determinants of receptor interaction.
Influence of Alkylation and Substituent Position on Pharmacological Profile
The degree of alkylation of the nitrogen atom in the cationic head plays a significant role in the affinity of this compound analogs for muscarinic receptors. A consistent finding across several studies is that quaternary ammonium (B1175870) compounds exhibit significantly higher affinity than their tertiary amine counterparts. researchgate.netresearchgate.net
Specifically, the tertiary amines demethyl-hexocyclium, demethyl-sila-hexocyclium, and demethyl-o-methoxy-sila-hexocyclium were found to have 10 to 30-fold lower affinities for muscarinic receptors compared to their corresponding quaternary ammonium derivatives (this compound, sila-hexocyclium, and o-methoxy-sila-hexocyclium, respectively). nih.govdrugbank.com This substantial decrease in affinity underscores the importance of the permanent positive charge of the quaternary ammonium group for strong electrostatic interactions with the anionic site of the muscarinic receptor.
Table 2: Comparison of Affinity between Tertiary Amines and Quaternary Ammonium Derivatives
| Tertiary Amine | Corresponding Quaternary Ammonium Derivative | Fold Lower Affinity of Tertiary Amine | Reference |
|---|---|---|---|
| Demethyl-hexocyclium | This compound | 10 to 30-fold | nih.govdrugbank.com |
| Demethyl-sila-hexocyclium | Sila-hexocyclium | 10 to 30-fold | nih.govdrugbank.com |
| Demethyl-o-methoxy-sila-hexocyclium | o-Methoxy-sila-hexocyclium | 10 to 30-fold | nih.govdrugbank.com |
The spatial arrangement of atoms, including positional isomerism and stereochemistry, is a critical factor influencing the pharmacological activity of this compound analogs. The relative positions of substituents on the aromatic or cyclohexyl rings can lead to significant differences in receptor affinity and selectivity.
For example, the position of a methoxy (B1213986) group on the phenyl ring of sila-hexocyclium has a pronounced effect. The o-methoxy-sila-hexocyclium derivative displayed much lower affinity and poorer subtype discrimination compared to sila-hexocyclium. nih.govresearchgate.net
Furthermore, stereochemistry at the chiral center is a major determinant of antimuscarinic potency. In related compounds, it has been consistently observed that the (R)-enantiomers have a significantly higher affinity for muscarinic receptors than their (S)-enantiomers. The degree of this stereoselectivity can vary between different receptor subtypes, which can be exploited to design more selective antagonists.
Quantitative Structure-Activity Relationship (QSAR) Approaches for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies for this compound and its derivatives have been instrumental in elucidating the specific structural features that govern their binding affinity and selectivity for different muscarinic acetylcholine (B1216132) receptor subtypes. These studies have primarily focused on modifications of the this compound scaffold, including bioisosteric replacement of carbon with silicon (sila-substitution), alterations in the substitution pattern of the aromatic ring, and changes to the quaternary ammonium group.
Research has systematically compared the binding properties of various this compound and sila-hexocyclium derivatives across multiple muscarinic receptor subtypes (M1, M2, M3, and M4). nih.gov These investigations have provided valuable data on how subtle chemical changes influence receptor interaction.
However, the impact of sila-substitution becomes more pronounced when combined with other structural modifications. For example, the introduction of a methoxy group at the ortho position of the phenyl ring in o-methoxy-sila-hexocyclium leads to a significant decrease in affinity for all four muscarinic receptor subtypes when compared to sila-hexocyclium. nih.gov Conversely, the same ortho-methoxy substitution on the carbon-based this compound scaffold resulted in a 2 to 3-fold increase in affinity for all receptor subtypes studied. nih.gov This highlights a complex interplay between the silicon atom and substituent effects on the phenyl ring in determining receptor binding.
Further SAR exploration has involved the introduction of halogen substituents on the phenyl ring of sila-hexocyclium. The addition of a p-fluoro or p-chloro group to sila-hexocyclium resulted in derivatives with lower binding affinities across the M1, M2, M3, and M4 receptor subtypes compared to the unsubstituted sila-hexocyclium. nih.gov
Another critical structural aspect influencing the activity of this compound analogs is the nature of the nitrogen atom. The quaternary ammonium group is a common feature in many anticholinergic agents. Studies on demethylated derivatives, which are tertiary amines, have shown a consistent decrease in binding affinity. Demethyl-hexocyclium and demethyl-sila-hexocyclium displayed a 10 to 30-fold lower affinity for the muscarinic receptors compared to their quaternary ammonium counterparts, this compound and sila-hexocyclium, respectively. researchgate.net This underscores the importance of the permanent positive charge of the quaternary nitrogen for high-affinity receptor binding.
The following table summarizes the binding affinities (pKi values) of this compound and several of its derivatives for the M1, M2, M3, and M4 muscarinic receptor subtypes, providing a quantitative basis for the structure-activity relationships discussed.
Table 1: Binding Affinities (pKi) of this compound and its Derivatives for Muscarinic Receptor Subtypes
| Compound | M1 Receptor (pKi) | M2 Receptor (pKi) | M3 Receptor (pKi) | M4 Receptor (pKi) |
|---|---|---|---|---|
| This compound | 8.8 | 7.9 | 8.7 | 8.2 |
| Sila-hexocyclium | 8.8 | 8.1 | 8.8 | 8.3 |
| o-Methoxy-hexocyclium | 9.2 | 8.4 | 9.2 | 8.7 |
| o-Methoxy-sila-hexocyclium | 8.2 | 7.8 | 8.2 | 8.2 |
| p-Fluoro-sila-hexocyclium | 8.4 | 7.7 | 8.4 | 8.0 |
| p-Chloro-sila-hexocyclium | 8.3 | 7.6 | 8.3 | 7.9 |
| Demethyl-hexocyclium | 7.6 | 6.6 | 7.5 | 7.1 |
| Demethyl-sila-hexocyclium | 7.6 | 6.8 | 7.5 | 7.2 |
Data sourced from Waelbroeck et al., 1994. nih.gov
Preclinical Pharmacodynamic Investigations of Hexocyclium
In Vitro Organ Bath Studies of Hexocyclium on Autonomic Smooth Muscle Physiology
In vitro organ bath studies have been instrumental in defining the direct effects of this compound on smooth muscle contractility and glandular secretion at the tissue level. These experimental setups allow for the precise control of drug concentrations and the measurement of tissue responses in isolation from systemic physiological influences.
Modulation of Gastrointestinal Motility in Animal Models (e.g., guinea-pig ileum)
The guinea-pig ileum preparation is a classic model for studying the effects of muscarinic receptor ligands on gastrointestinal smooth muscle. This compound has demonstrated potent antagonist activity at muscarinic M3 receptors in the guinea-pig ileum. In studies comparing a series of this compound derivatives, the parent compound displayed a notable affinity for muscarinic receptors in the ileum.
Research by Waelbroeck and colleagues in 1994 provided a detailed characterization of the binding and functional properties of this compound at various muscarinic receptor subtypes. Their work in the guinea-pig ileum, a tissue rich in M3 receptors that mediate smooth muscle contraction, established the antimuscarinic potency of this compound. The antagonist properties were quantified by determining its equilibrium dissociation constant (pA2), which is a measure of the drug's affinity for the receptor.
Table 1: Functional Antimuscarinic Properties of this compound in Guinea-Pig Ileum
| Parameter | Value | Reference |
|---|---|---|
| pA2 | 8.3 |
Note: The pA2 value represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates greater antagonist potency.
These findings from in vitro organ bath studies confirm that this compound acts as a potent competitive antagonist of acetylcholine (B1216132) at muscarinic receptors in the gastrointestinal smooth muscle, thereby inhibiting contractility and reducing motility.
Regulation of Glandular Secretion in Experimental Animal Systems
The anticholinergic properties of this compound also extend to the inhibition of glandular secretions, a process largely under the control of muscarinic M3 receptors. The mechanism of action involves blocking the effects of acetylcholine on parietal cells in the stomach, which are responsible for gastric acid secretion. While specific preclinical studies detailing the dose-response relationship of this compound on various glandular secretions in animal models are not extensively available in recent literature, its classification as a muscarinic antagonist strongly implies an inhibitory effect on secretions such as saliva and gastric acid. Early clinical research from 1969 investigated the effect of sustained-release this compound on gastric acid secretion, corroborating its antisecretory properties.
In Vivo Experimental Animal Models for Pharmacodynamic Assessment
In vivo studies in animal models are crucial for understanding the integrated physiological effects of a compound, taking into account factors such as drug absorption, distribution, metabolism, and excretion.
Evaluation of this compound in Models of Cholinergic Hyperactivity
While direct and recent preclinical studies evaluating this compound in specific animal models of cholinergic hyperactivity, such as those induced by cholinesterase inhibitors or muscarinic agonists like oxotremorine, are limited in the available literature, its established mechanism as a potent muscarinic antagonist suggests it would be effective in counteracting the symptoms of cholinergic excess. Models of cholinergic hyperactivity in rodents often involve the administration of agents that increase acetylcholine levels, leading to symptoms like tremors, salivation, and seizures. The therapeutic potential of a muscarinic antagonist like this compound in such models would be demonstrated by its ability to mitigate these effects.
Preclinical Pharmacokinetic Characterization of Hexocyclium
In Vitro Metabolic Stability and Enzyme Induction Studies in Animal Liver Preparations
No publicly available studies were identified that have assessed the in vitro metabolic stability of hexocyclium in animal liver preparations, such as liver microsomes or hepatocytes. Data on its rate of metabolism, potential for cytochrome P450 (CYP) enzyme inhibition or induction, and the enzymes responsible for its biotransformation in common preclinical species (e.g., rat, dog, monkey) are not available in the reviewed literature.
Metabolite Identification and Profiling in Preclinical Models
There is a lack of published research on the metabolite identification and profiling of this compound in any preclinical animal model. Information regarding the chemical structures of its metabolites, the metabolic pathways involved (e.g., oxidation, hydrolysis, conjugation), and whether these metabolites are active or inactive is not documented in the available scientific record.
Protein Binding Characteristics in Animal Plasma
Specific data regarding the extent to which this compound binds to plasma proteins in any animal species is not available in the public literature. Understanding the fraction of a drug that is unbound is critical for interpreting its pharmacokinetic and pharmacodynamic behavior, as it is the unbound fraction that is generally considered to be pharmacologically active. However, for this compound, such protein binding characteristics have not been reported. The DrugBank entry for this compound explicitly states that protein binding information is "Not Available". drugbank.com
Oral Bioavailability and Biodistribution Studies in Animal Models
No detailed studies on the oral bioavailability or tissue distribution of this compound in animal models were found in the public domain. Information on the extent of its absorption after oral administration and its distribution into various tissues and organs is essential for understanding its pharmacokinetic profile, yet such data for this compound remains unelucidated in the available literature.
Advanced Analytical Methodologies for Hexocyclium Research
Chromatographic Techniques for Separation and Quantification of Hexocyclium and Metabolites
Chromatographic methods are essential for isolating this compound from complex matrices and quantifying its presence. Given its structure as a permanently charged ionic molecule, specific approaches are necessary for effective analysis.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is the foremost technique for the analysis of quaternary ammonium (B1175870) compounds like this compound. wjpmr.com Its applicability stems from its ability to handle non-volatile, polar, and ionic compounds that are unsuitable for other methods. wjpmr.com For this compound, which possesses a permanent positive charge, reversed-phase HPLC is often coupled with specialized columns or mobile phase additives to achieve effective separation.
Several HPLC strategies can be employed for the analysis of such compounds:
Ion-Pair Chromatography: This technique involves adding an ion-pairing agent (e.g., an alkyl sulfonate) to the mobile phase. The agent forms a neutral ion-pair with the positively charged this compound cation, allowing it to be retained and separated on a standard reversed-phase (C8 or C18) column. oup.com
Cation Exchange Chromatography: This method uses a stationary phase with negatively charged functional groups (a strong cation exchange or SCX column) that directly interacts with the this compound cation, separating it from neutral or anionic sample components. oup.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative that uses a polar stationary phase and a high concentration of organic solvent in the mobile phase, which can be effective for separating highly polar compounds.
A typical HPLC system for this compound analysis would be coupled with a detector. A UV detector is suitable due to the presence of the phenyl chromophore in the this compound structure. oup.com For analyses requiring higher sensitivity and specificity, especially in complex biological matrices, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. irg-wp.comnih.gov
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or Cyano (CN) Column | Separates compounds based on hydrophobicity. Cyano columns can offer alternative selectivity for quaternary amines. nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with buffer (e.g., Ammonium Formate) | Elutes the compound from the column. The buffer controls pH and improves peak shape. oup.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and analysis time. |
| Detector | UV (at ~260 nm) or Mass Spectrometry (MS) | UV detection is possible due to the aromatic ring. MS provides higher sensitivity and structural information. oup.comirg-wp.com |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) Applications
Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. As a quaternary ammonium salt, it is non-volatile and thermally labile, meaning it will not vaporize in the hot GC injector and would instead decompose. american.edu However, indirect GC methods have been developed for other quaternary ammonium compounds and could be applied to this compound research.
These methods typically involve converting the non-volatile analyte into a volatile derivative before it enters the GC column. jku.at
Pyrolysis GC: In this technique, the sample is heated to a very high temperature in the GC injector port, causing controlled thermal degradation (pyrolysis). jku.at For a quaternary ammonium compound, this can result in a Hofmann elimination reaction, yielding a volatile tertiary amine that can be separated and detected by the GC. american.edu The resulting chromatogram would show peaks corresponding to the specific volatile degradation products, which can be used for identification and quantification.
Derivatization: While less common for this class, chemical reactions could potentially be used to form a more volatile version of the molecule prior to injection.
GC analysis of this compound would require coupling with a mass spectrometer (GC-MS) to identify the structure of the pyrolysis products, thus confirming the presence of the original compound. american.educapes.gov.br This approach is more complex and less direct than HPLC, making HPLC the preferred method for routine analysis. jku.at
Spectroscopic and Mass Spectrometric Approaches for Structural Elucidation and Impurity Profiling
Spectroscopic techniques are indispensable for confirming the molecular structure of this compound and identifying related substances, such as impurities and metabolites.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules like this compound. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the molecular framework, including the connectivity of atoms and their spatial relationships.
For this compound, ¹H NMR spectroscopy reveals distinct signals corresponding to the different proton environments within the molecule. These signals can be assigned to specific structural components:
Aromatic Protons: The protons on the phenyl ring typically appear as multiplets in the δ 7.2–7.4 ppm region.
Cyclohexyl Group: The numerous protons of the cyclohexyl ring produce a complex, broad multiplet at higher field, generally between δ 1.0–2.0 ppm.
Piperazinium Methyl Groups: The two methyl groups attached to the quaternary nitrogen are chemically equivalent and appear as a sharp singlet around δ 3.1 ppm.
Ethanol Proton: The proton on the carbon bearing the hydroxyl group (CH-OH) would likely appear as a triplet around δ 4.8 ppm.
¹³C NMR and advanced 2D-NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure by showing correlations between connected protons and carbon atoms, providing a complete structural map of the molecule.
| Structural Group | Approximate ¹H NMR Chemical Shift (δ, ppm) | Signal Pattern |
|---|---|---|
| Aromatic Protons (C₆H₅) | 7.2 – 7.4 | Multiplet/Doublets |
| Ethanol Proton (-CH-OH) | ~4.8 | Triplet |
| Piperazinium Methyl Protons (-N(CH₃)₂) | ~3.1 | Singlet |
| Cyclohexyl Protons (C₆H₁₁) | 1.0 – 2.0 | Broad Multiplet |
Mass Spectrometry (MS/MS) for Metabolite Identification and Pathway Analysis
Mass Spectrometry (MS), particularly when used in tandem (MS/MS), is a highly sensitive and specific technique for identifying and structurally characterizing this compound and its metabolites. In MS, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. The this compound cation has a monoisotopic mass of approximately 317.26 Da. epa.govnih.gov
For metabolite identification, a biological sample is analyzed, often after separation by HPLC. The mass spectrometer is set to look for masses corresponding to potential metabolic transformations of this compound. Common metabolic pathways include oxidation (addition of an oxygen atom, +16 Da) or demethylation (loss of a CH₂ group, -14 Da).
Once a potential metabolite ion is detected, MS/MS is used for structural confirmation. In this process, the metabolite ion (the "parent" or "precursor" ion) is isolated and fragmented by collision with an inert gas. The resulting fragment ions ("daughter" or "product" ions) are then detected. The fragmentation pattern is characteristic of the molecule's structure and can pinpoint the location of the metabolic modification. For example, hydroxylation on the phenyl ring would produce a different fragmentation pattern than hydroxylation on the cyclohexyl ring. Deuterated analogues of this compound can also be used as internal standards in quantification methods to improve accuracy. vulcanchem.com
| Compound | Hypothetical Modification | Expected m/z of Cation |
|---|---|---|
| This compound (Parent Drug) | None | 317.26 |
| Hydroxylated Metabolite | Oxidation (+O) | 333.26 |
| Di-hydroxylated Metabolite | Double Oxidation (+2O) | 349.25 |
| N-demethylated Metabolite | Loss of Methyl Group (-CH₃) | 302.24 |
Development and Validation of Research Analytical Methods for this compound
The development and validation of analytical methods are critical to ensure that the data generated in research studies are reliable, accurate, and reproducible. jneonatalsurg.com Any new HPLC or other analytical method developed for this compound must undergo a formal validation process, typically following guidelines from the International Council for Harmonisation (ICH). ajpamc.com
The validation process confirms that the method is suitable for its intended purpose by evaluating several key performance characteristics. pharmaguideline.com
| Validation Parameter | Description |
|---|---|
| Specificity | The ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. ajpamc.com |
| Linearity | Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. pharmaguideline.com |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable precision, accuracy, and linearity. pharmaguideline.com |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value. ajpamc.com |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision. pharmaguideline.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. ajpamc.com |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ajpamc.com |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), providing an indication of its reliability during normal usage. ajpamc.com |
Comparative Pharmacological Analysis of Hexocyclium
Comparison of Muscarinic Receptor Selectivity with Other Antagonists
Hexocyclium, a muscarinic acetylcholine (B1216132) receptor antagonist, demonstrates a distinct selectivity profile when compared to other well-known antagonists such as pirenzepine (B46924), methoctramine (B27182), and 4-DAMP. drugbank.comunifi.it Research has shown that this compound and its silicon-containing analogue, sila-hexocyclium, are valuable tools for distinguishing between muscarinic receptor subtypes. unifi.itresearchgate.netresearchgate.net
Pirenzepine is recognized for its selectivity for the M1 muscarinic receptor subtype. unifi.itscite.aifrontiersin.org In contrast, methoctramine shows a preference for M2 and M4 receptors. frontiersin.org 4-DAMP is known for its high affinity for M3 receptors, and to some extent, M1 and M4 receptors. unifi.itfrontiersin.org
This compound itself displays a notable affinity for M1, M3, and M4 receptors, with a lower affinity for the M2 subtype. medchemexpress.com Specifically, its pKi values have been reported as 8.9 for M1, 7.7 for M2, 8.4 for M3, and 8.8 for M4. medchemexpress.com This profile, particularly its discrimination between M1/M3 and M2 receptors, has made it a useful compound in pharmacological studies.
The sila-analogue, sila-hexocyclium, has also been extensively studied and is considered a tool for the subclassification of muscarinic receptors. unifi.itresearchgate.netresearchgate.net In some experimental systems, sila-hexocyclium, along with 4-DAMP, is used to characterize M3 receptors. unifi.it Furthermore, studies on guinea-pig uterus have indicated a high affinity for sila-hexocyclium, which, in conjunction with its low affinity for pirenzepine and high affinity for methoctramine, suggests a unique pharmacological profile characteristic of M4 receptors in this tissue. core.ac.uknih.gov
The following table provides a comparative overview of the receptor selectivity of this compound and other key muscarinic antagonists.
| Antagonist | Primary Receptor Selectivity |
| This compound | M1, M3, M4 > M2 medchemexpress.com |
| Pirenzepine | M1 > M2, M3, M4, M5 scite.aifrontiersin.orgnih.gov |
| Methoctramine | M2, M4 > M1, M3, M5 frontiersin.org |
| 4-DAMP | M3, M1, M4 > M2, M5 unifi.itfrontiersin.org |
Insights from Co-administration Studies with Other Cholinergic Modulators in Research Models
Co-administration studies involving this compound and other cholinergic modulators have provided valuable insights into the complex nature of the cholinergic system. For instance, in studies investigating the control of airway smooth muscle tone, muscarinic antagonists, including this compound derivatives, have been used alongside cholinergic agonists and other modulators to dissect the roles of different receptor subtypes. ucl.ac.uk
In such experimental setups, the differential blockade of agonist-induced effects by selective antagonists helps to elucidate the specific receptor subtypes mediating those responses. For example, the ability of an M3 antagonist to block a response while an M2 antagonist does not, points towards an M3-mediated effect. ucl.ac.uk While specific co-administration studies detailing interactions with this compound are not extensively documented in the provided results, the principles of using selective antagonists in the presence of cholinergic agonists like acetylcholine or carbachol (B1668302) are fundamental to receptor characterization. ucl.ac.uknih.gov These studies often reveal the presence of prejunctional heteroreceptors that modulate neurotransmitter release, a process that can be investigated using a panel of selective antagonists, which would include compounds like this compound or its analogues. ucl.ac.uk
The complexity of cholinergic pharmacology is underscored by the fact that many "selective" antagonists still exhibit affinity for multiple receptor subtypes, which necessitates careful interpretation of data from co-administration studies. frontiersin.orgnih.gov
This compound as a Tool in the Subclassification of Muscarinic Receptor Subtypes in Experimental Systems
This compound and its derivatives, particularly sila-hexocyclium, have proven to be indispensable pharmacological tools for the subclassification of muscarinic receptor subtypes. drugbank.comunifi.itresearchgate.netresearchgate.net The distinct affinity profile of this compound across the M1-M4 receptor subtypes allows researchers to differentiate receptor populations in various tissues and cell lines. researchgate.netmedchemexpress.com
For example, the high affinity of sila-hexocyclium for muscarinic receptors in the guinea-pig uterus, coupled with the low affinity of pirenzepine, helped to characterize these receptors as being distinct from M1, M2, or M3 types, and more closely resembling the M4 subtype. core.ac.uknih.gov This demonstrates the utility of using a panel of antagonists with differing selectivity profiles, including this compound derivatives, to identify the specific receptor subtype present in a given tissue.
The development of derivatives such as o-methoxy-sila-hexocyclium, which has a different pharmacological profile from the parent compound, further expands the toolkit available to researchers for investigating muscarinic receptor heterogeneity. researchgate.netresearchgate.net The comparative binding and functional properties of this compound and its analogues have been systematically evaluated against M1 receptors in the brain and neuroblastoma cells, M2 receptors in the heart, M3 receptors in the pancreas, and M4 receptors in the striatum. researchgate.netresearchgate.net This body of research solidifies the role of this compound and its related compounds as standard tools in the ongoing effort to classify and understand the diverse functions of muscarinic receptor subtypes. researchgate.netkisti.re.kr
The following table summarizes the key antagonists and their roles in the subclassification of muscarinic receptors.
| Antagonist | Role in Subclassification |
| This compound/Sila-hexocyclium | Tool for M3 and M4 receptor characterization. unifi.itcore.ac.uknih.gov |
| Pirenzepine | Standard for identifying M1 receptors. unifi.it |
| Methoctramine | Used to identify M2 receptors. unifi.it |
| 4-DAMP | Employed for characterizing M3 receptors. unifi.it |
Q & A
Basic: What structural characteristics of hexocyclium influence its binding affinity to muscarinic receptor subtypes?
This compound's binding affinity is determined by its quaternary ammonium group, cyclohexyl, and phenyl moieties, which interact with hydrophobic pockets and charged residues in muscarinic receptors. Structural modifications, such as demethylation or methoxy/halogen substitutions at the phenyl ring, alter selectivity and potency. For example, sila-substitution (replacing a carbon atom with silicon) enhances selectivity for M3 receptors due to altered steric and electronic properties . Racemic mixtures are typically used in studies, as chirality at the carbinol/silanol center introduces enantiomeric complexity .
Basic: What experimental models are commonly used to evaluate this compound's functional antagonism?
Key models include:
- Binding assays : Radioligand competition studies using [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-pirenzepine in tissues like rat cortex (M1/M4), rat heart (M2), and rat pancreas (M3) .
- Functional assays : Isolated organ preparations (e.g., guinea-pig ileum for M3, rabbit vas deferens for M1/M4-like receptors) to measure pA₂ values .
- Cell lines : NB-OK1 cells (M1 receptors) and calf superior cervical ganglia (M1/M4-like receptors) for subtype-specific profiling .
Advanced: How should researchers interpret biphasic inhibition curves observed in this compound binding studies?
Biphasic curves (e.g., in rat cortex with [³H]-pirenzepine) suggest receptor heterogeneity or allosteric modulation. For this compound and sila-hexocyclium, high-affinity binding occurs at 85–90% of receptors (likely M1), while low-affinity binding targets residual sites (e.g., M4). Statistical validation via the method of least squares and Student’s t-test (P < 0.05) is critical to confirm deviations from single-site competition models. Outliers like o-methoxy-sila-hexocyclium (3b) may require exclusion in regression analyses .
Advanced: What methodological strategies optimize this compound derivatives for receptor subtype selectivity?
- Substituent engineering : Adding p-fluoro or p-chloro groups to sila-hexocyclium improves M3 selectivity, while o-methoxy groups reduce M1/M4 affinity. Demethylation increases polarity, altering binding kinetics .
- Regression analysis : Compare pKi (binding affinity) and pA₂ (functional antagonism) values across subtypes. For example, linear regression of pKi (rat pancreas) vs. pA₂ (guinea-pig ileum) highlights M3-specific trends .
- Synthetic validation : Characterize derivatives via ¹H-NMR, ¹³C-NMR, EI-MS, and elemental analysis to confirm structural integrity .
Advanced: How does sila-substitution impact this compound's pharmacological profile?
Replacing the carbinol carbon with silicon (sila-hexocyclium) increases steric bulk and alters electronic distribution, enhancing M3 receptor selectivity. Sila-derivatives exhibit higher affinity for M3 receptors in guinea-pig ileum compared to carbon analogs, likely due to improved hydrophobic interactions with the receptor’s silicon-binding domain .
Advanced: What analytical approaches reconcile discrepancies in affinity profiles across receptor subtypes?
- Subtype-specific assays : Use distinct tissues/cell lines (e.g., M2 in guinea-pig trachea vs. M3 in ileum) to isolate subtype effects .
- Data normalization : Express affinity as pKi or pA₂ to standardize comparisons. For example, pKi values in NB-OK1 cells (M1) correlate with pA₂ in rabbit vas deferens (M1/M4-like) .
- Contradiction analysis : Exclude outliers (e.g., compound 3b in M1/M4 regression) and validate via replicate experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
